5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Properties
IUPAC Name |
N-methyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c1-11(2)14-9-15(17-3)20-16(19-14)13(10-18-20)12-7-5-4-6-8-12/h4-11,17H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGYSCSVDWWQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C=NN2C(=C1)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of isoflavone with 3-aminopyrazole. This reaction can be carried out under microwave irradiation or conventional heating methods. The choice of method depends on the desired yield and reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative, a class of heterocyclic compounds featuring a pyrazole ring fused with a pyrimidine ring. These compounds have garnered interest in medicinal chemistry due to their various biological activities, including anticancer, antiviral, and anti-inflammatory properties, and have been explored as potential therapeutic agents for treating diabetes.
Medicinal Chemistry
- Anticancer Agent this compound serves as a lead compound for developing new anticancer agents because it can inhibit critical enzymes involved in tumor growth. Pyrazolo[1,5-a]pyrimidine derivatives exhibit anticancer activity by inhibiting cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
- Mechanism of Action The mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives varies depending on the specific compound and its biological target. Some derivatives exert their effects by modulating the activity of various enzymes or receptors involved in different biological pathways.
- Related Derivatives Pyrazolo[1,5-a]pyrimidin-7-amine derivatives have therapeutic potential, particularly in treating viral infections . Examples of related compounds include:
- N-[3-(1-imidazolyl)propyl]-2-methyl-3-phenyl-5-propyl-7-pyrazolo[1,5-a]pyrimidinamine
- n-(3-imidazol-1-ylpropyl)-3-(4-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- n-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- n-[2-(3,4-dimethoxyphenyl)ethyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 1-[4-[[[3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino]methyl]phenyl]ethanone
Mechanism of Action
The mechanism of action of 5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Position 3: Fluorinated or chlorinated aryl groups (e.g., 4-fluorophenyl in ) enhance antimycobacterial activity, likely due to increased electron-withdrawing effects and target affinity.
- Position 5 : Bulky substituents like isopropyl or tert-butyl improve lipophilicity and membrane permeability . The target’s 5-isopropyl group balances bulk without excessive steric hindrance.
- Position 7 : N-Methylation (target compound) reduces polarity and may lower hERG channel binding compared to pyridinylmethyl or cyclopentylamine groups .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*logP: Estimated using fragment-based methods.
Key Observations:
- The target compound’s molecular weight (335.4 g/mol) and moderate logP align with Lipinski’s rules for oral bioavailability.
- Bulkier analogs (e.g., Compound 35) exhibit higher logP, risking solubility issues.
- N-Methylation in the target compound likely enhances metabolic stability compared to N-alkyl or N-aryl derivatives .
Triazolopyrimidine Analogs
Triazolopyrimidines (e.g., [1,2,4]triazolo[1,5-a]pyrimidines) share structural similarities but differ in ring fusion:
- Antimalarial Activity : Compounds like N,5-dimethyl-N-naphthalen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine inhibit Plasmodium falciparum dihydroorotate dehydrogenase (pfDHOD) with docking scores up to -31.37 kcal/mol .
- Substituent Effects : Trifluoromethyl or chloro groups at position 5 enhance potency against Plasmodium .
Biological Activity
5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound within the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrazolo-pyrimidine core that is known for diverse biological activities.
The biological activity of pyrazolo[1,5-a]pyrimidines often involves inhibition of specific kinases and modulation of cellular pathways related to cancer proliferation and inflammation. The target pathways include:
- Aurora Kinase Inhibition : Several derivatives have shown effective inhibition against Aurora-A kinase, which is crucial for cell cycle regulation.
- CDK Inhibition : Compounds in this class have been reported to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. Key findings include:
Cytotoxicity Assays
In vitro assays using various cancer cell lines have demonstrated that this compound exhibits significant cytotoxic effects. The following table summarizes the IC50 values against selected cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast Cancer) | 0.39 | |
| NCI-H460 (Lung) | 0.46 | |
| A549 (Lung) | 26 | |
| Hep-2 (Laryngeal) | 3.25 |
These results indicate potent activity against breast and lung cancer cell lines, suggesting a promising therapeutic profile.
Case Studies
- Study on MCF7 and NCI-H460 Cell Lines :
- In a comparative study, this compound was tested alongside standard chemotherapeutics. The compound demonstrated superior efficacy in inducing apoptosis compared to traditional agents.
- Mechanistic Insights :
- Further investigations revealed that the compound induces cell cycle arrest at the G2/M phase, leading to increased apoptosis rates in treated cells. This was corroborated by flow cytometry analyses showing elevated levels of apoptotic markers.
Q & A
Q. What are the common synthetic routes for 5-isopropyl-N-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with cyclization of pyrazolo-pyrimidine precursors. Key steps include:
- Core formation : Cyclocondensation of aminopyrazole derivatives with β-diketones or enamines under reflux conditions .
- Functionalization : Introduction of substituents (e.g., isopropyl, methyl, phenyl) via nucleophilic substitution or coupling reactions.
- Optimization : Solvent choice (e.g., dichloromethane or DMF), temperature control (60–100°C), and catalysts (e.g., triethylamine) are critical for yield and purity. Monitoring via TLC or HPLC ensures reaction progression .
Q. How is the structural characterization of this compound performed, and what key spectroscopic data are used?
- NMR : and NMR identify substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, methyl groups at δ 2.3–2.5 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 335.2) .
- X-ray Crystallography : Resolves 3D conformation, highlighting π-π stacking interactions between aromatic rings .
Q. What preliminary biological screening methods are used to assess its therapeutic potential?
- In vitro assays : Anticancer activity via MTT assays (e.g., IC values against HeLa or MCF-7 cell lines) .
- Enzyme inhibition : Kinase inhibition profiling (e.g., EGFR or CDK2) using fluorescence-based kinetic assays .
- Anti-inflammatory screening : COX-2 inhibition measured via ELISA .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl or trifluoromethyl groups) influence SAR in pyrazolo-pyrimidines?
- Electron-withdrawing groups (e.g., -CF) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Fluorophenyl substituents improve metabolic stability and bioavailability by reducing CYP450-mediated oxidation .
- Steric effects : Bulky groups (e.g., isopropyl) may reduce off-target interactions but require solubility optimization .
Q. What crystallographic insights explain the compound’s interaction with biological targets?
- Hydrogen bonding : The pyrimidine N1 atom forms H-bonds with kinase hinge regions (e.g., EGFR T790M mutant) .
- Hydrophobic interactions : Phenyl and isopropyl groups occupy hydrophobic subpockets, enhancing binding affinity (ΔG = -9.2 kcal/mol in docking studies) .
Q. How can contradictory pharmacological data (e.g., varying IC values across studies) be resolved?
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Metabolic stability : Use hepatic microsome assays to identify interspecies differences in clearance rates .
- Off-target profiling : Employ proteome-wide affinity chromatography to identify non-specific binding .
Q. What computational methods are used to predict ADMET properties and guide lead optimization?
- QSAR models : Predict logP (2.8–3.5) and solubility (<50 μM) using descriptors like polar surface area and H-bond donors .
- Molecular dynamics simulations : Assess binding mode stability over 100-ns trajectories .
- In silico toxicity : Use Derek Nexus to flag potential hepatotoxicity risks from reactive metabolites .
Methodological Focus
Q. What strategies mitigate synthetic challenges in scaling up pyrazolo-pyrimidine derivatives?
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h while maintaining >85% yield .
- Flow chemistry : Enables continuous production with real-time purity monitoring via inline HPLC .
Q. How are enantiomeric impurities characterized in chiral analogs of this compound?
- Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phases .
- Circular dichroism (CD) : Confirm absolute configuration by comparing experimental and simulated spectra .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
